5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine
Overview
Description
5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of two bromine atoms at the 5th and 6th positions of the pyrazolo[4,3-b]pyridine ring system. It is a valuable research chemical used in various scientific studies due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine typically involves the bromination of 1h-pyrazolo[4,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-1h-pyrazolo[4,3-c]pyridine
- 3,7-Dibromo-1h-pyrazolo[4,3-c]pyridine
- 1h-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives. This uniqueness makes it a valuable compound for targeted research applications .
Properties
IUPAC Name |
5,6-dibromo-1H-pyrazolo[4,3-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-4-5(2-9-11-4)10-6(3)8/h1-2H,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAQHPPCKRKXAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1Br)Br)C=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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